molecular formula C11H15ClN2O2 B1520488 3-(Piperazine-1-carbonyl)phenol hydrochloride CAS No. 1240527-44-9

3-(Piperazine-1-carbonyl)phenol hydrochloride

Cat. No.: B1520488
CAS No.: 1240527-44-9
M. Wt: 242.7 g/mol
InChI Key: SZDTYXXSKORDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-(Piperazine-1-carbonyl)phenol hydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Structural Analysis and Molecular Interactions

One study focused on the structural analysis of a compound related to 3-(Piperazine-1-carbonyl)phenol hydrochloride, emphasizing the molecular interactions and hydrogen bonds within the crystal structure. This study on Fluphenazine dihydrochloride dimethanol solvate, a compound with a similar piperazine structure, provided insights into the dihedral angles, conformation, and hydrogen bonding interactions within the crystal structure, contributing to the understanding of molecular stability and interactions of similar compounds (Petrus, Petrus, & Czarnik-Matusewicz, 2012).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and chemical reactions involving piperazine derivatives, reflecting the broader context of chemical research related to this compound. The synthesis and reaction of certain piperazine diones with N-Bromosuccinimide highlighted the chemical transformations and structural confirmations of new compounds, providing a foundation for understanding the synthetic pathways and chemical properties of related piperazine derivatives (Shin, Sato, Honda, & Yoshimura, 1983).

Pharmaceutical and Biological Activity

Although specific studies on this compound are limited, research on related piperazine derivatives offers insight into their potential pharmaceutical and biological applications. Piperazine derivatives have been the subject of research for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic applications, due to their activation of the monoamine pathway (Brito, Moreira, Menegatti, & Costa, 2018).

Methodological Developments in Synthesis

Recent advances in piperazine synthesis have been highlighted, focusing on the construction of the piperazine ring system, particularly in preparing carbon-substituted piperazines. This review of methods development is crucial for understanding the chemical synthesis pathways and may provide a framework for synthesizing related compounds such as this compound (Gettys, Ye, & Dai, 2017).

Mechanism of Action

Target of Action

The primary target of 3-(Piperazine-1-carbonyl)phenol hydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor plays a crucial role in the serotonin system, which is involved in various physiological processes such as mood regulation, appetite, and sleep .

Mode of Action

This compound acts as an agonist at the serotonin 2C receptor . This means that it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin . The activation of the 5-HT2CR can modulate the behavioral and neurochemical effects of certain substances .

Biochemical Pathways

Upon activation of the serotonin 2C receptor by this compound, various biochemical pathways are affected . One of these is the serotonin system itself, which can influence the behavioral and neurochemical effects of other substances . The exact downstream effects of this activation are complex and depend on the specific physiological context .

Pharmacokinetics

It is known that the compound is metabolized in the liver, with cytochrome p450 enzymes playing a role in this process . These factors can impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The activation of the serotonin 2C receptor by this compound can result in various molecular and cellular effects . For instance, it has been shown to modulate the behavioral and neurochemical effects of certain substances . The exact outcomes can vary depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Furthermore, individual factors such as the patient’s metabolic rate and the presence of certain enzymes can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

3-(Piperazine-1-carbonyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to other proteins, such as transporters and receptors, affecting their function and altering cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. In terms of cellular metabolism, this compound may impact the production and utilization of energy, as well as the synthesis and degradation of biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately result in the observed cellular and biochemical effects of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, studies in animal models have shown that high doses of this compound can cause toxicity and adverse effects, such as liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its ability to cross cellular membranes and its affinity for different tissue types.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound ultimately determines its specific effects on cellular processes and overall cellular function.

Properties

IUPAC Name

(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDTYXXSKORDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.